![molecular formula C24H18O B14299076 7,14-Dimethylbenzo[m]tetraphen-3-ol CAS No. 114326-30-6](/img/structure/B14299076.png)
7,14-Dimethylbenzo[m]tetraphen-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,14-Dimethylbenzo[m]tetraphen-3-ol is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its complex structure, which includes multiple fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,14-Dimethylbenzo[m]tetraphen-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
7,14-Dimethylbenzo[m]tetraphen-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
7,14-Dimethylbenzo[m]tetraphen-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: It is used in the production of advanced materials and as a component in various chemical processes.
Wirkmechanismus
The mechanism of action of 7,14-Dimethylbenzo[m]tetraphen-3-ol involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context. The compound may interact with enzymes, receptors, or other biomolecules, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphene: A polycyclic aromatic hydrocarbon with a similar structure but without the methyl groups.
7,12-Dimethylbenz[a]anthracene: Another polycyclic aromatic hydrocarbon with similar methyl substitutions but different ring fusion.
Uniqueness
7,14-Dimethylbenzo[m]tetraphen-3-ol is unique due to its specific methyl substitutions and hydroxyl group, which confer distinct chemical properties and reactivity. These features make it valuable for specific applications and studies that require its unique characteristics.
Eigenschaften
CAS-Nummer |
114326-30-6 |
|---|---|
Molekularformel |
C24H18O |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2,13-dimethylpentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaen-7-ol |
InChI |
InChI=1S/C24H18O/c1-14-19-10-7-16-5-3-4-6-21(16)23(19)15(2)24-20(14)11-8-17-13-18(25)9-12-22(17)24/h3-13,25H,1-2H3 |
InChI-Schlüssel |
PEKHNJOQYKIVSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=C1C=CC5=C4C=CC(=C5)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


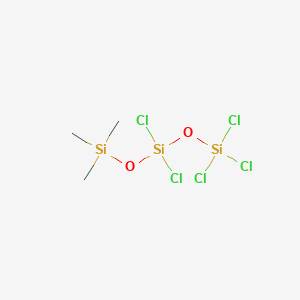

![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)
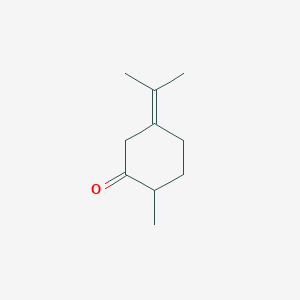

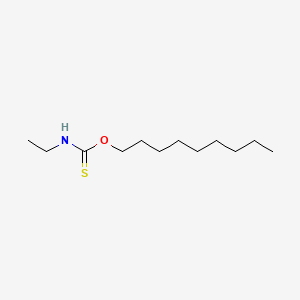
![3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane](/img/structure/B14299039.png)
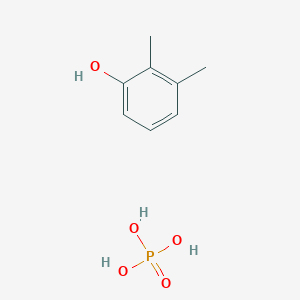

![Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-](/img/structure/B14299052.png)


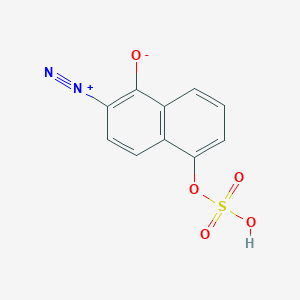
![{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid](/img/structure/B14299073.png)
